molecular formula C10H8BrNO3 B187377 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 75822-54-7

5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B187377
CAS RN: 75822-54-7
M. Wt: 270.08 g/mol
InChI Key: GQAJPVMAVMEQQJ-UHFFFAOYSA-N
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Description

5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a member of the spiro-oxindole family of compounds. It is a heterocyclic compound that has been studied for its applications in scientific research and its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it is believed that the compound binds to the active sites of the enzymes acetylcholinesterase and monoamine oxidase, thus inhibiting their activity. This inhibition leads to an increase in the levels of acetylcholine and monoamines in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one are not fully understood. However, it is believed that the compound may have a variety of effects on the brain, including increased alertness, improved memory, and increased focus. It is also believed that the compound may have antidepressant and anti-anxiety effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in laboratory experiments include its low toxicity, its low cost, and its ease of synthesis. The main limitation of using this compound in laboratory experiments is its limited availability.

Future Directions

The potential future directions for 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Further research into its potential use as a therapeutic agent could lead to the development of new treatments for neurological disorders such as depression and anxiety. Additionally, further research into its mechanism of action could lead to the development of new drugs that target specific enzymes involved in neurotransmitter breakdown. Finally, further research into its biochemical and physiological effects could lead to the development of new drugs that target specific brain pathways involved in behavior and cognition.

Scientific Research Applications

5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential application in scientific research. It has been used to study the effects of spirooxindole derivatives on the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of spirooxindole derivatives on the inhibition of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine.

properties

IUPAC Name

5'-bromospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAJPVMAVMEQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369744
Record name 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

CAS RN

75822-54-7
Record name 5′-Bromospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75822-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A magnetically stirred solution of 5-bromoindoline-2,3-dione (226 g, 1.0 mol, 1 eq.), ethylene glycol (186 g, 3.0 mol, 3 eq.), p-TSA (30 g, 0.16 mol, 16 mol %) and toluene (1500 mL) was refluxed overnight using a Dean-Stark apparatus. After total consumption of 5-bromoindoline-2,3-dione, EtOAc (1500 mL) and water (1000 mL) were added to remove excess of diol. The aqueous layer was extracted twice with EtOAc (500 mL). The collected organic layers were collected, dried over Na2SO4, filtered and concentrated under reduced pressure. The yellowish solid was washed with diethyl ether to give the desired compound as a pale yellow solid (236 g, 87%). 1H NMR (400 MHz, DMSO-d6): δH 10.56 (s, 1H), 7.31-7.33 (m, 2H), 6.93 (d, J=8.0 Hz, 1H), 4.27-4.35 (m, 4H), 2.35 (s, 3H), 2.18 (s, 3H). MS (ESI) m/e [M+1]+ 270, 272.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
87%

Q & A

Q1: What is the crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one?

A: 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one crystallizes in the monoclinic space group C2/c with the following unit cell parameters: a = 22.924 Å, b = 7.5051 Å, c = 15.274 Å, and β = 129.071°. The structure contains eight molecules per unit cell (Z = 8). []

Q2: How is the crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one stabilized?

A: The crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one is stabilized by a three-dimensional network of N(1)-H(N1)...O(1) hydrogen bonds. []

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